8-Allylthioadenosine
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Overview
Description
8-Allylthioadenosine is a nucleoside derivative, specifically an 8-modified purine nucleoside with a thio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allylthioadenosine typically involves the modification of adenosineThis can be achieved through nucleophilic substitution reactions where adenosine is treated with allylthiol in the presence of a suitable base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Allylthioadenosine can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allyl group.
Substitution: The allylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various nucleoside derivatives .
Scientific Research Applications
8-Allylthioadenosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It serves as a tool to study nucleoside metabolism and enzyme interactions.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: It may be used in the development of pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of 8-Allylthioadenosine involves its interaction with adenosine receptors. As an adenosine analog, it can bind to these receptors and modulate various physiological processes. This includes acting as a smooth muscle vasodilator and inhibiting cancer progression by interfering with cellular signaling pathways .
Comparison with Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: 8-Allylthioadenosine is unique due to the presence of the allylthio group at the 8-position, which imparts distinct chemical and biological properties. Unlike other adenosine analogs, it has shown specific potential in inhibiting cancer progression and acting as a vasodilator .
Properties
Molecular Formula |
C13H17N5O4S |
---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
ZATIFJKJPWWYAJ-WURNFRPNSA-N |
Isomeric SMILES |
C=CCSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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